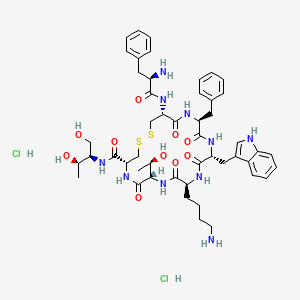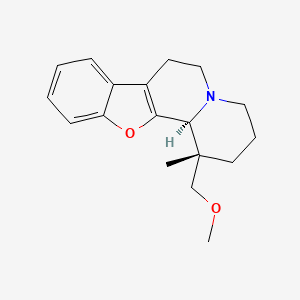
2H-Benzofuro(2,3-a)quinolizine, 1,3,4,6,7,12b-hexahydro-1-(methoxymethyl)-1-methyl-, (1S,12bS)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ORM-10921 is an α-2c adrenergic receptor antagonist potentially for the treatment of schizophrenia. In the pharmacodynamic microdialysis study, ORM-10921 was found to increase extracellular dopamine levels in prefrontal cortex in the baseline conditions. In the behavioural tests, ORM-10921 displayed potent antidepressant and antipsychotic-like effects in the forced swimming test and prepulse-inhibition models analogously with the previously reported results with structurally different α2C-selective AR antagonist JP-1302.
Scientific Research Applications
Synthesis and Derivatives
Synthesis of Hexahydro-2H-benzo[a]quinolizines and Octahydroindolo[2,3-a]quinolizines
The preparation of these compounds, particularly those substituted with two alkyl groups, has been described. Two distinct synthesis routes were employed for each type, isolating various intermediates in the process (Gootjes & Nauta, 2010).
Development of Isoxazolequinoxaline Derivative
A novel isoxazolequinoxaline derivative (IZQ) was synthesized and analyzed through various techniques including DFT calculations and molecular dynamics. This compound showed potential anti-cancer activity against homo sapiens protein (Abad et al., 2021).
Applications in Drug Development
Potential Antituberculosis Agents
A series of benzofuro[2,3-b]quinoline derivatives were synthesized and evaluated for their anti-TB activities. Some derivatives showed significant activities against Mycobacterium tuberculosis, indicating their potential as antituberculosis agents (Yang et al., 2010).
Antileukemia Compounds
Benzofuro[3,2-c]quinoline derivatives were designed and synthesized, showing excellent antileukemia activity and selectivity. These compounds could offer promising leads for developing antileukemia drugs (Lin et al., 2020).
Anti-inflammatory Activity
Newly synthesized derivatives like 7-chloro-2-methyl-4H-benzo[d][1,3]-oxazin-4-one exhibited significant anti-inflammatory activity, indicating their potential in therapeutic applications (Osarodion, 2020).
Catalysis and Chemical Reactions
Catalytic Applications in Asymmetric Hydrogenation
Rigid P-chiral phosphine ligands derived from quinoxaline showed excellent enantioselectivities in the asymmetric hydrogenation of functionalized alkenes. This indicates their utility in the preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).
Synthesis of Curare-like Agents
Stereocontrolled synthesis of cis-dibenzoquinolizine chlorofumarates, which are curare-like agents of ultrashort duration, demonstrates the applicability of these compounds in medicinal chemistry (Kaldor et al., 2001).
properties
CAS RN |
610782-82-6 |
|---|---|
Product Name |
2H-Benzofuro(2,3-a)quinolizine, 1,3,4,6,7,12b-hexahydro-1-(methoxymethyl)-1-methyl-, (1S,12bS)- |
Molecular Formula |
C18H23NO2 |
Molecular Weight |
285.387 |
IUPAC Name |
(1S,12bS)-1-(methoxymethyl)-1-methyl-2,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine |
InChI |
InChI=1S/C18H23NO2/c1-18(12-20-2)9-5-10-19-11-8-14-13-6-3-4-7-15(13)21-16(14)17(18)19/h3-4,6-7,17H,5,8-12H2,1-2H3/t17-,18-/m1/s1 |
InChI Key |
OCUKPFWNSAAHRP-QZTJIDSGSA-N |
SMILES |
CC1(CCCN2C1C3=C(CC2)C4=CC=CC=C4O3)COC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ORM-10921; ORM 10921; ORM10921 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



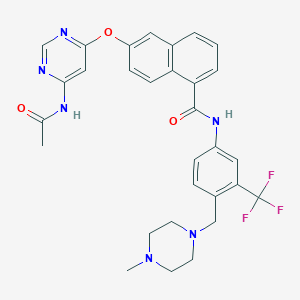
![6-((6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl)methyl)quinoline](/img/structure/B609689.png)

![(3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluoro-5H-benzo[b][1,4]benzodiazepin-6-ylidene]amino]-N-propan-2-ylpyrrolidine-1-carboxamide](/img/structure/B609693.png)
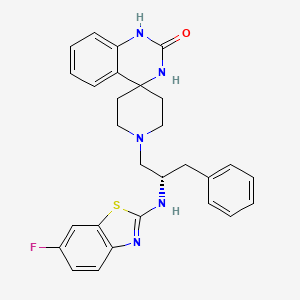
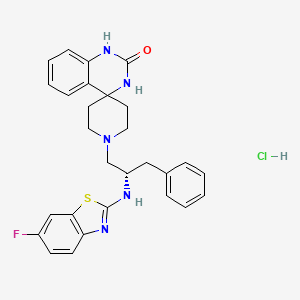
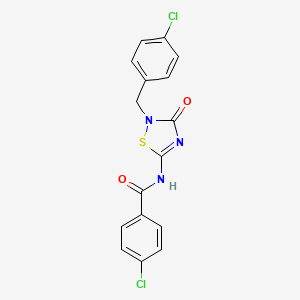
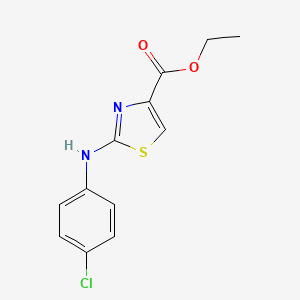
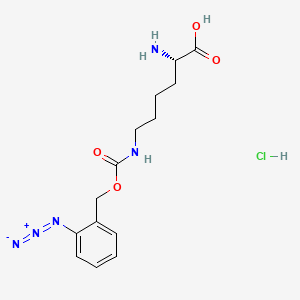
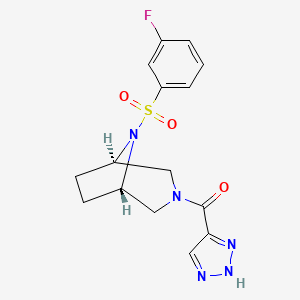
![(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-6-formamido-N-[2-oxo-2-[[(2S)-1-oxo-1-[(2-oxothiolan-3-yl)amino]-3-phenylpropan-2-yl]amino]ethyl]hexanamide](/img/structure/B609707.png)
